[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate
Description
The compound [4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate is a fluorinated aromatic ester featuring a central sulfanyl (-S-) bridge connecting two substituted phenyl rings. The sulfanyl bridge and fluorinated aromatic systems may influence electronic interactions, solubility, and reactivity compared to similar compounds .
Properties
IUPAC Name |
[4-[4-(4-fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F2O4S/c27-19-5-1-17(2-6-19)25(29)31-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)32-26(30)18-3-7-20(28)8-4-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZSMOGQFYFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of related compounds:
Key Comparative Insights
Electronic Effects of Substituents
- In contrast, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate () uses a sulfonyl group, which is more electron-withdrawing than a sulfanyl bridge, possibly increasing acidity or reactivity in synthetic pathways.
Halogen Substitution Patterns
- Fluorine vs. Fluorine’s smaller size and electronegativity in the target compound may reduce metabolic degradation in vivo.
Physicochemical Properties
| Property | Target Compound | Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate | 4-(4-Fluorobenzoyl)piperidine p-toluenesulfonate |
|---|---|---|---|
| Molecular Weight | ~462.4 g/mol | 323.34 g/mol | 387.45 g/mol |
| Polarity | Moderate (ester/S bridge) | High (sulfonamide/ester) | High (tosylate salt) |
| Thermal Stability | High (fluorinated aromatics) | Moderate | Moderate (salt decomposition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
